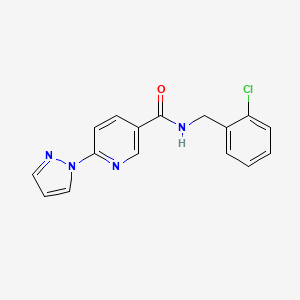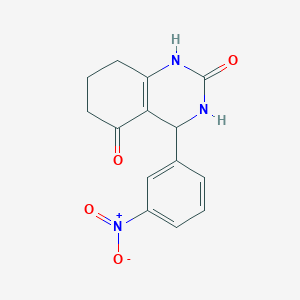![molecular formula C28H27N5O2S2 B2510183 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 896677-82-0](/img/structure/B2510183.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a complex organic compound with significant interest in the fields of chemistry, biology, and medicine. Its unique structure, combining multiple functional groups, lends it properties that make it suitable for various applications, ranging from chemical synthesis to potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multi-step reactions starting with the preparation of 2-oxobenzo[d]thiazole and phenethylamine. These intermediates are then subjected to a series of reactions involving alkylation, cyclization, and thiolation to produce the final compound.
Step 1: Synthesis of 2-oxobenzo[d]thiazole via the reaction of o-aminothiophenol with phosgene under controlled conditions.
Step 2: Preparation of 4-phenethyl-4H-1,2,4-triazole through a cyclization reaction involving phenethylamine and carbon disulfide, followed by oxidative ring closure.
Step 3: Condensation of the 2-oxobenzo[d]thiazole intermediate with the triazole derivative using appropriate coupling agents.
Step 4: Thiolation reaction using thiolating agents like Lawesson's reagent to introduce the thiol group.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. Typically, batch reactors are employed with precise control over temperature, pressure, and reagent addition rates to maximize efficiency. Solvent extraction and chromatographic techniques are utilized for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzene ring and triazole moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, N-oxides, reduced amines or alcohols, and various substituted derivatives.
Scientific Research Applications
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecular architectures.
Biology: Studied for its potential role as an enzyme inhibitor or molecular probe due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Employed in the development of advanced materials and chemical sensors due to its functional versatility.
Mechanism of Action
The exact mechanism of action for 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with molecular pathways involved in disease progression. Its molecular targets can include kinases, proteases, or other regulatory proteins, modulating their activity and impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, thiazole compounds, and benzoxazole-based molecules. Examples are:
4-phenethyl-1,2,4-triazole
2-oxobenzo[d]thiazole
N-phenethylbenzamide
Uniqueness
Compared to its analogs, 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide stands out due to its combined functionalities, offering a broader range of chemical reactivity and potential biological activity. This makes it a valuable scaffold for drug development and a versatile tool in chemical research.
Conclusion
This compound is a multifaceted compound with diverse applications in scientific research. Its unique structure enables a wide range of chemical reactions and potential therapeutic uses, making it a significant subject of study in various fields.
Properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S2/c34-26(29-17-15-21-9-3-1-4-10-21)20-36-27-31-30-25(32(27)18-16-22-11-5-2-6-12-22)19-33-23-13-7-8-14-24(23)37-28(33)35/h1-14H,15-20H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGCSZACCQXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2510102.png)
![2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid](/img/structure/B2510106.png)



![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)
![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)

